![molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7](/img/structure/B14735.png)
2-Amino-6-hydroxy-8-mercaptopurine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine and its derivatives involves complex chemical reactions. For example, 6-mercaptopurine can be obtained by hydrolysis of the reaction product of 6-chloropurine and potassium ethyl xanthate, a method that yields high purity 6-mercaptopurine under optimized conditions, avoiding organic solvents and phosphorus pentasulfide for simpler operation (Tan Chengxia, 2013).
Molecular Structure Analysis
The molecular structure of this compound contributes to its chemical characteristics and interactions. The compound exhibits a complex structure with potential for varied chemical reactions and biological activities, as suggested by its synthesis pathways and the structural analysis of related compounds.
Chemical Reactions and Properties
This compound participates in diverse chemical reactions. It shows preferential inhibition of xanthine oxidase, indicating its potential for selective enzymatic interaction, which is crucial for understanding its biochemical roles and therapeutic applications (Sukirti Kalra et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its handling and application in various scientific fields. These properties are influenced by the molecular structure and the synthesis method.
Chemical Properties Analysis
This compound's chemical properties, including reactivity with other compounds, stability under different conditions, and its ability to form complexes with metals, are significant for its utility in research and therapy. For example, studies on 6-mercaptopurine have shown it forms stronger complexes with copper than with nickel, indicating its chelating properties, which could be relevant for the derivative's interactions as well (E. M. Scoran & M. Cefola, 1962).
Scientific Research Applications
Cancer Treatment and Chemotherapy :
- It selectively inhibits xanthine oxidase, enhancing the therapeutic efficacy of 6-mercaptopurine in cancer treatment (Kalra, Jena, Tikoo, & Mukhopadhyay, 2007).
- Acts as an activator of the orphan nuclear hormone receptor Nurr1, potentially making it a target for leukemia treatment (Ordentlich, Yan, Zhou, & Heyman, 2003).
- Inhibits purine biosynthesis in tumor cells, affecting ribonucleotide formation (Bennett, Simpson, Golden, & Barker, 1963).
Pharmacological Properties :
- It is a better substrate for xanthine oxidase activity than other similar compounds, suggesting different enzymatic reaction pathways (Tamta, Kalra, Thilagavathi, Chakraborti, & Mukhopadhyay, 2007).
- The compound 6-mercaptopurine-8Cla (V) is a potent chemotherapeutic agent with specific activity, useful in various cancer treatments (Singin & Safonova, 1975).
Structural and Biochemical Studies :
- Structural changes, like the substitution of mercapto groups, significantly influence its activity, particularly in treating Sarcoma 180 (Clarke, Elion, Hitchings, & Stock, 1958).
- Metal chelate formation with various ions, indicating potential for further research in bioinorganic chemistry (Bag, Fernaǹdo, & Freiser, 1964).
Mechanistic Insights and Metabolic Pathways :
- It inhibits B cell proliferation and induces apoptosis in activated B lymphocytes, which could contribute to B cell disorders (Hortelano & Boscá, 1997).
- 6-Mercaptopurine is metabolized into 6-thiouric acid, with xanthine and aldehyde oxidase involved in the process (Rashidi, Beedham, Smith, & Davaran, 2007).
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is xanthine oxidase (XOD) . XOD is an important enzyme in purine metabolism, which catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and then to uric acid .
Mode of Action
AHMP acts as an inhibitor of XOD. It preferentially inhibits the hydroxylation of 6-mercaptopurine (6MP), an anticancer drug, over xanthine . The efficiency of the inhibitor binding to XOD is much more superior when 6MP is the substrate instead of xanthine .
Biochemical Pathways
This is particularly important as 6MP is transformed into an active metabolite, 6-thio-inosine monophosphate, an inhibitor of DNA synthesis, by the target enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using phosphoribosyl-pyrophosphate (PRPP) as a co-substrate .
Pharmacokinetics
It is known that the compound inhibits the metabolic clearance of 6mp, thereby increasing the bioavailability of 6mp . This suggests that AHMP may have a significant impact on the absorption, distribution, metabolism, and excretion (ADME) properties of 6MP.
Result of Action
The result of AHMP’s action is an increased level of 6MP in the blood, which enhances the therapeutic efficacy of 6MP . By inhibiting XOD, AHMP prevents the transformation of 6MP into an inactive metabolite, 6-thiouric acid (6TUA), which is excreted in urine
properties
IUPAC Name |
2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212631 | |
Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6324-72-7, 28128-40-7 | |
Record name | 8-Mercaptoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6324-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-amino-6-hydroxy-8-mercaptopurine (AMHP) interact with gold nanoparticles, and how does this impact its ability to detect DNA?
A: Research indicates that AMHP, when conjugated with coumaric acid (CA), can self-assemble into nanostructures. These AMHP-CA assemblies can further bind to gold nanoparticles (AuNPs) to form AMHP-CA-AuNP hybrids. [] This interaction is likely driven by the thiol group (-SH) present in AMHP, which exhibits a strong affinity for gold surfaces.
Q2: How does the structure of this compound influence its inhibitory activity on xanthine oxidase?
A: While the provided abstracts do not offer a detailed structural analysis of this compound in relation to xanthine oxidase inhibition, they do mention that this compound exhibits preferential inhibition of the enzyme. [] Further research focusing on structure-activity relationships would be needed to elucidate the specific structural features responsible for this inhibitory activity. Understanding these relationships could pave the way for designing more potent and selective xanthine oxidase inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.